molecular formula C4H6BrN3S B2585897 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine CAS No. 511241-17-1

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2585897
CAS No.: 511241-17-1
M. Wt: 208.08
InChI Key: NFEHPVBUGOVFFO-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromoethyl group attached to the thiadiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted thiadiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the bromoethyl group, resulting in different reactivity and applications.

    5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different chemical properties and reactivity.

    5-(2-Iodoethyl)-1,3,4-thiadiazol-2-amine:

Uniqueness: 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEHPVBUGOVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511241-17-1
Record name 511241-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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